molecular formula C15H14F3N3O B2713105 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 1448141-00-1

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2713105
CAS No.: 1448141-00-1
M. Wt: 309.292
InChI Key: XAXBZNUZJLYXBU-VOTSOKGWSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further linked to a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the Pyrazole Ring:

    Linking the Pyrazole to the Cinnamamide: The pyrazole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker. This intermediate is subsequently coupled with cinnamic acid or its derivatives to form the final cinnamamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cinnamamide moiety to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(trifluoromethyl)phenyl)cinnamamide: Similar structure but lacks the pyrazole ring.

    N-(2-(3-(trifluoromethyl)phenyl)ethyl)cinnamamide: Similar structure but with a phenyl ring instead of a pyrazole ring.

Uniqueness

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct electronic and steric properties. These features enhance its potential biological activity and make it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-8-10-21(20-13)11-9-19-14(22)7-6-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBZNUZJLYXBU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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